molecular formula C12H5KO6S B1339736 4-Sulfo-1,8-naphthalic anhydride potassium salt CAS No. 71501-16-1

4-Sulfo-1,8-naphthalic anhydride potassium salt

Cat. No. B1339736
CAS RN: 71501-16-1
M. Wt: 316.33 g/mol
InChI Key: WOHXJVJXAWXEQP-UHFFFAOYSA-M
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Description

The compound "4-Sulfo-1,8-naphthalic anhydride potassium salt" is not directly mentioned in the provided papers. However, the papers do discuss related sulfonated naphthol compounds and their properties. For instance, the first paper examines the proton dissociation characteristics of 1-naphthol-2-sulfonic acid potassium salt in aqueous solutions . The second paper describes a method for synthesizing 1-naphthol-2 and 1-naphthol-4-sulfonic acids, which are structurally related to the compound of interest .

Synthesis Analysis

The synthesis of sulfonated naphthol derivatives is detailed in the second paper, where 1-naphthol is monosulfonated to produce 1-naphthol-4-sulfonic acid and 1-naphthol-2-sulfonic acid . The process involves dissolving 1-naphthol in an inert solvent, adding sulfuric acid, and stirring the mixture before quenching in water. Potassium chloride is then added to precipitate potassium 1-naphthol-2-sulfonate, and sodium chloride is used to obtain sodium 1-naphthol-4-sulfonate. The yields are high, and the products are purified using the salting-out method .

Molecular Structure Analysis

While the molecular structure of "4-Sulfo-1,8-naphthalic anhydride potassium salt" is not directly analyzed in the papers, the structure of 1-naphthol-2-sulfonic acid potassium salt is discussed in the context of its excited states and intramolecular hydrogen bonding . This bonding is said to sterically hinder extramolecular proton dissociation, which is a key aspect of the molecule's behavior in aqueous solutions .

Chemical Reactions Analysis

The first paper provides insight into the chemical behavior of 1-naphthol-2-sulfonic acid potassium salt, particularly its proton dissociation in aqueous environments . The study finds that the dissociation and recombination rates of protons are influenced by the reorientational motions of adjacent water molecules and require a specific water cluster as the proton acceptor. This behavior is scaled to the Debye orientation time, supporting the Robinson-Lee-Moore hydration model for protons produced endothermically in water .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated naphthol compounds are indirectly inferred from the studies. The first paper suggests that the excited state lifetimes and quantum yields of 1-naphthol-2-sulfonic acid potassium salt are affected by its molecular structure, specifically the intramolecular hydrogen bonds . The second paper indicates that the reaction conditions, such as temperature, can influence the yield of sulfonated naphthol products, which is relevant to their physical properties and potential industrial applications .

Scientific Research Applications

Fluorescent Probes for Ion Detection

4-Sulfo-1,8-naphthalic anhydride potassium salt has been used to synthesize fluorescent probes with high water solubility. These probes exhibit dual emission and ratiometric absorption, demonstrating good selectivity for sodium and potassium ions. This application is significant in the field of ion detection and analysis (Nandhikonda, Begaye, & Heagy, 2009).

Sensitivity to Glucose

Another research application involves the synthesis of monoboronic acid probes based on 4-sulfo-1,8-naphthalic anhydride, which show a notable sensitivity to glucose over other sugars like fructose and galactose. This has implications in the development of glucose-sensitive materials and potentially in medical diagnostics (Cao, Nandhikonda, & Heagy, 2009).

Anti-Cancer and Cellular Imaging Agents

The compound has been used in the synthesis of fluorescent 1,8-naphthalimide derivatives for exploring their cytotoxic properties against cancer cells. These derivatives have shown promise as anti-cancer agents and cellular imaging tools (Yildirim, Karakurt, & Yılmaz, 2021).

Spectral Properties and Conductance Studies

4-Sulfo-1,8-naphthalic anhydride derivatives have been studied for their spectral properties and conductance in various solvents. This research is vital for understanding the photophysical behavior of these compounds and their potential applications in optoelectronic devices (Al‐Aqar, 2020).

Synthesis and Properties of Derivatives

The synthesis of various derivatives of 4-sulfo-1,8-naphthalic anhydride and the study of their absorption properties have been a focus of research. This has implications in the field of organic chemistry, particularly in the synthesis of novel compounds with specific absorption characteristics (Hekmatshoar, Beheshtiha, Nazari, & Faridbod, 2006).

Clathrin Inhibitors in Medicinal Chemistry

A notable application in medicinal chemistry is the development of clathrin inhibitors using derivatives of 4-sulfo-1,8-naphthalic anhydride. These inhibitors have potential implications in understanding cellular processes and in drug development (Macgregor et al., 2014).

Safety and Hazards

This compound is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory irritation . Safety precautions include avoiding skin and eye contact, wearing protective gloves, eye protection, and face protection, and washing thoroughly after handling .

properties

IUPAC Name

potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O6S.K/c13-11-7-3-1-2-6-9(19(15,16)17)5-4-8(10(6)7)12(14)18-11;/h1-5H,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHXJVJXAWXEQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5KO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072367
Record name Potassium 1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6-sulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sulfo-1,8-naphthalic anhydride potassium salt

CAS RN

71501-16-1
Record name 1H,3H-Naphtho(1,8-cd)pyran-6-sulfonic acid, 1,3-dioxo-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium 1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-6-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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